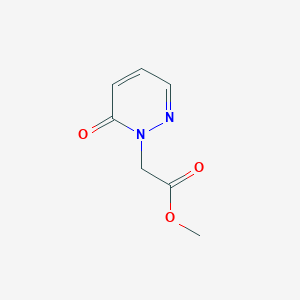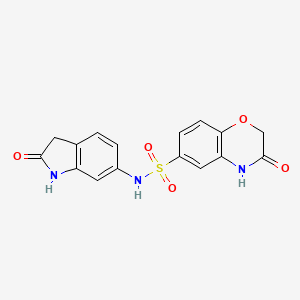![molecular formula C14H17NO5 B5892252 4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione](/img/structure/B5892252.png)
4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a dioxocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione typically involves the condensation of dimedone with 1,1-diacetyl-2-benzoylethylene in the presence of an alkali catalyst. The reaction is carried out in ethanol, resulting in the formation of a pentaketone intermediate . This intermediate can then undergo further reactions with various nucleophiles to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy: This compound shares a similar piperidine ring structure but differs in its functional groups.
3-Acetyl-2-(4,4-dimethyl-2,6-dioxocyclohexyl)-lphenylpentanedione: This compound has a similar dioxocyclohexyl group but includes additional functional groups.
Uniqueness
4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(4-methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-7-2-9(16)14(10(17)3-7)11(18)4-8-5-12(19)15-13(20)6-8/h7-8,14H,2-6H2,1H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGBPTWYQCZHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C(=O)CC2CC(=O)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5,8-dimethoxy-4-methyl-2-quinolinyl)thio]ethanol](/img/structure/B5892169.png)

![1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinyl)sulfonyl]proline](/img/structure/B5892197.png)
![1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]proline](/img/structure/B5892202.png)


![1-[3-(1,3-dioxan-2-yl)phenyl]-2-pyrrolidinone](/img/structure/B5892210.png)
![1-cyclohexyl-2-[(3-isoxazolylmethyl)thio]-1H-benzimidazole](/img/structure/B5892221.png)
![[2-[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate](/img/structure/B5892235.png)
![{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate](/img/structure/B5892240.png)
![N-[(2-chlorophenyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B5892248.png)
![11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5892257.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5892272.png)
![2-[(2-methylphenyl)methylsulfanyl]-N-pyridin-3-ylacetamide](/img/structure/B5892285.png)
